molecular formula C31H32N2O6 B1442211 Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH CAS No. 1196703-48-6

Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH

Katalognummer B1442211
CAS-Nummer: 1196703-48-6
Molekulargewicht: 528.6 g/mol
InChI-Schlüssel: FFOYZGOZWLCJDO-VHEIIQRDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH” is a compound with the molecular formula C31H32N2O6 . It is also known by other names such as “Fmoc-Phe-Thr (Psime,Mepro)-OH”, “Fmoc-Phe-Thr (Psi (Me,Me)pro)-OH”, and "(4S,5r)-3- [ (2s)-2- (9h-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid" .


Molecular Structure Analysis

The compound has a complex structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group, a phenylalanine (Phe) residue, a threonine (Thr) residue, and a proline (Pro) residue with two methyl (Me) substitutions . The IUPAC name for this compound is "(4 S ,5 R )-3- [ (2 S )-2- (9 H -fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid" .


Physical And Chemical Properties Analysis

“Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH” has a molecular weight of 528.6 g/mol . It has 2 hydrogen bond donors . The compound’s XLogP3-AA value, a measure of its hydrophobicity, is 5 .

Wissenschaftliche Forschungsanwendungen

Nanotechnology and Drug Delivery

The derivative of Fmoc-Phe-Thr, known as Fmoc-FF, has been integrated into hydrogel systems, specifically Fmoc-FF/Fmoc-RGD hydrogels, that provide a nanofibrous network for cell attachment. This hydrogel system has been found to enhance the proliferation and survival of mesenchymal stem cells (MSCs) compared to other hydrogel compositions. Notably, MSCs encapsulated in Fmoc-FF/Fmoc-RGD hydrogel exhibited increased differentiation into osteogenic, adipogenic, and chondrogenic lineages both in vitro and in vivo, suggesting its potential in musculoskeletal tissue engineering (Wang et al., 2017).

Porous silicon (PSi), a material often used for drug and peptide delivery, has been studied in the context of Fmoc-Phe-Thr derivatives. PSi nanocarriers demonstrate the feasibility for sustained subcutaneous delivery of peptides. Specifically, thermally hydrocarbonized porous silicon (THCPSi) nanoparticles, when investigated for the delivery of peptide YY3-36 (PYY3-36), have shown high absolute bioavailability and capacity to sustain peptide delivery over extended periods (Kovalainen et al., 2013).

Biocompatibility and Theranostics

Studies have also highlighted the biocompatibility and suitability of THCPSi particles for theranostic purposes. THCPSi wafers implanted with a radioactive ion beam-based radioactive lanthanoid have shown promise in delivering this material into tumors in a mouse model of prostate carcinoma, with the particles demonstrating stability and localization inside the tumor for extended periods. This finding underscores the potential of THCPSi particles as a carrier platform for theranostic applications, offering a new avenue for treatment strategies in oncology (Jakobsson et al., 2019).

Peptide-Based Molecular Glues and Cancer Therapy

A novel approach in cancer therapy involves the use of peptide-derived molecular glues (MG) that target tumor-driving proteins for degradation. One study designed a peptide-derived MG to target MDMX, a protein implicated in tumorigenesis, and nanoengineered it into a supramolecular gold(I)-thiol-peptide complex. This complex, when coated with a pH-responsive macromolecule, demonstrated potent anti-cancer activities in various mouse models, alongside a favorable safety profile and clearable excretion from the body. This strategy bridges the gap between peptides and proteolysis-targeting chimeras (PROTACs), offering a promising pathway for treating a wide variety of tumors (Yan et al., 2021).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety measures .

Eigenschaften

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O6/c1-19-27(29(35)36)33(31(2,3)39-19)28(34)26(17-20-11-5-4-6-12-20)32-30(37)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,19,25-27H,17-18H2,1-3H3,(H,32,37)(H,35,36)/t19-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOYZGOZWLCJDO-VHEIIQRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH

CAS RN

1196703-48-6
Record name 4-Oxazolidinecarboxylic acid, 3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]-2,2,5-trimethyl-, (4S,5R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 2
Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 3
Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 4
Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 5
Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH
Reactant of Route 6
Fmoc-Phe-Thr(Psi(Me,Me)pro)-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.